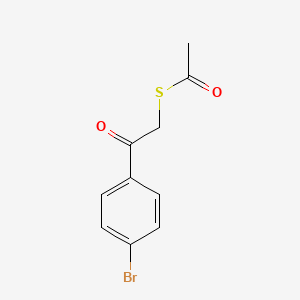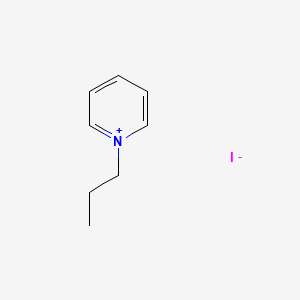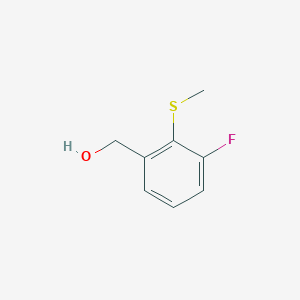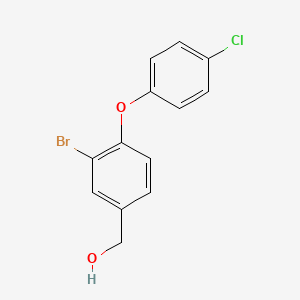
6-tert-Butoxy-2,3,5-trifluoropyridine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butoxy-2,3,5-trifluoropyridine, or 6-TBTP, is a novel compound that has been gaining attention in the scientific community for its potential applications in research and development. It is a fluorinated pyridine derivative that has been used in a variety of chemical synthesis, and its unique structure makes it an attractive tool for scientists looking to explore new avenues of research. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-tert-Butoxy-2,3,5-trifluoropyridine involves the reaction of 2,3,5-trifluoropyridine with tert-butanol in the presence of a strong acid catalyst.
Starting Materials
2,3,5-trifluoropyridine, tert-butanol, strong acid catalyst
Reaction
Add 2,3,5-trifluoropyridine to a reaction vessel, Add tert-butanol to the reaction vessel, Add a strong acid catalyst to the reaction mixture, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or chromatography
Mécanisme D'action
The mechanism of action of 6-TBTP is not well understood. However, it is thought to act as a catalyst in a variety of chemical reactions, and its unique structure allows it to bind to certain molecules and catalyze their reaction. It is also believed to act as an electron-withdrawing group, which can enable the formation of new bonds between molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-TBTP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that 6-TBTP may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-TBTP in laboratory experiments include its low cost, its stability in a variety of conditions, and its ability to catalyze a variety of chemical reactions. However, its use is limited by its relatively low solubility in water and its potential toxicity in high concentrations.
Orientations Futures
The potential applications of 6-TBTP are numerous, and there are many possible future directions for research. These include the development of new methods for the synthesis of 6-TBTP, the exploration of its use as a catalyst in organic synthesis, the study of its mechanism of action, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
6-TBTP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorinated polymers, and as a reagent in the preparation of organometallic compounds.
Propriétés
IUPAC Name |
2,3,5-trifluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-9(2,3)14-8-6(11)4-5(10)7(12)13-8/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKGMXXYYTGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butoxy-2,3,5-trifluoropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)



![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)




![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)